molecular formula C11H12FNO2 B7569228 (2-Fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone

(2-Fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone

Cat. No. B7569228
M. Wt: 209.22 g/mol
InChI Key: USFVVPAZFNYCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as FMHM, and it has been shown to have promising properties for use in various fields of study. In

Scientific Research Applications

FMHM has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have promising properties for use in drug discovery and development, as well as for studying the mechanisms of action of various compounds.

Mechanism of Action

The mechanism of action of FMHM is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to have activity at the dopamine transporter, and it may also affect other neurotransmitter systems such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
FMHM has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for certain neurological disorders. It has also been shown to have analgesic effects, as well as potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

FMHM has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high purity level. It has also been shown to have promising properties for use in drug discovery and development. However, there are also limitations to its use in lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. Additionally, it may have potential side effects that have not yet been identified.

Future Directions

There are several future directions for the study of FMHM. One potential area of research is the development of FMHM derivatives with improved properties for use in drug discovery and development. Another area of research is the study of the mechanism of action of FMHM and its potential applications in treating neurological disorders. Additionally, further studies are needed to identify any potential side effects of FMHM and to determine its safety for use in humans.
Conclusion:
In conclusion, FMHM is a promising compound that has been synthesized and studied for its potential applications in scientific research. It has been shown to have promising properties for use in drug discovery and development, as well as for studying the mechanisms of action of various compounds. While there are limitations to its use in lab experiments, there are also several future directions for research that may lead to new discoveries and applications for FMHM.

Synthesis Methods

The synthesis of FMHM involves the reaction of 2-fluoro-5-methylphenylmagnesium bromide with 3-chloro-1-hydroxyazetidin-2-one. This reaction results in the formation of FMHM with a yield of around 60%. The synthesis method has been optimized to produce high-quality FMHM with a purity of over 95%.

properties

IUPAC Name

(2-fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-7-2-3-10(12)9(4-7)11(15)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFVVPAZFNYCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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